molecular formula C8H7N3O2S B14205085 N-Methyl-7-nitro-1,3-benzothiazol-2-amine CAS No. 820101-08-4

N-Methyl-7-nitro-1,3-benzothiazol-2-amine

Cat. No.: B14205085
CAS No.: 820101-08-4
M. Wt: 209.23 g/mol
InChI Key: PSSDDBUYOZDSMU-UHFFFAOYSA-N
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Description

N-Methyl-7-nitro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-7-nitro-1,3-benzothiazol-2-amine typically involves the nitration of 1,3-benzothiazole followed by methylation. One common method includes the nitration of 1,3-benzothiazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1,3-benzothiazole is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-7-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-7-nitro-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.

    Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-Methyl-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-nitro-1,3-benzothiazol-2-amine: Lacks the methyl group at the nitrogen atom.

    N-Methyl-1,3-benzothiazol-2-amine: Lacks the nitro group at the 7th position.

    7-amino-1,3-benzothiazol-2-amine: The nitro group is reduced to an amino group.

Uniqueness

N-Methyl-7-nitro-1,3-benzothiazol-2-amine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

820101-08-4

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

N-methyl-7-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7N3O2S/c1-9-8-10-5-3-2-4-6(11(12)13)7(5)14-8/h2-4H,1H3,(H,9,10)

InChI Key

PSSDDBUYOZDSMU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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